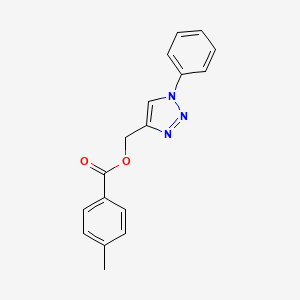

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 4-methylbenzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 4-methylbenzenecarboxylate is a compound that belongs to the class of 1,2,3-triazoles, which are known for their wide range of applications in medicinal chemistry, materials science, and industrial chemistry. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a benzenecarboxylate group, which is a benzene ring substituted with a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 4-methylbenzenecarboxylate typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a “click” chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

Esterification: The triazole derivative is then subjected to esterification with 4-methylbenzenecarboxylic acid (also known as p-toluic acid) to form the final product. This step typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the triazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the triazole ring or the ester group, potentially converting the ester to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the carboxylate can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized aromatic compounds, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 4-methylbenzenecarboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The triazole ring is known for its bioisosteric properties, which can mimic the structure and function of other biologically active molecules. This makes it a candidate for drug development, particularly as enzyme inhibitors or receptor modulators.

Industry

In industrial applications, this compound is used in the synthesis of polymers and advanced materials. Its stability and reactivity make it suitable for incorporation into materials with specific mechanical or

Biological Activity

The compound (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 4-methylbenzenecarboxylate is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, characterization, and biological properties, including antimicrobial, anticancer, and antioxidant activities.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methylbenzenecarboxylic acid with a suitable triazole precursor. The final product is characterized using various analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Biological Activity Overview

The biological activity of This compound has been investigated in several studies. Key findings include:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

- In vitro studies show that this compound demonstrates activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli.

- The Minimum Inhibitory Concentration (MIC) values are comparable to those of established antibiotics, suggesting potential as an alternative treatment option.

Anticancer Activity

Several studies have reported the anticancer potential of triazole derivatives:

- Cell viability assays conducted on various cancer cell lines (e.g., HeLa, MCF-7) indicate that this compound can inhibit cell proliferation effectively.

- Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated using assays such as DPPH and ABTS:

- Results indicate a strong ability to scavenge free radicals, with activities surpassing those of standard antioxidants like ascorbic acid.

- This suggests a protective role against oxidative stress-related diseases.

Data Tables

| Biological Activity | Test Method | Results |

|---|---|---|

| Antimicrobial | MIC Assay | Effective against S. aureus, E. coli |

| Anticancer | Cell Viability | Significant inhibition in HeLa and MCF-7 cells |

| Antioxidant | DPPH Assay | Higher scavenging activity than ascorbic acid |

Case Studies

- Antimicrobial Study : A study published in MDPI demonstrated that derivatives similar to this compound showed potent activity against antibiotic-resistant strains, indicating its potential in treating infections where conventional antibiotics fail .

- Anticancer Research : A comprehensive investigation into triazole derivatives revealed that compounds with similar structures induced apoptosis in cancer cells by modulating mitochondrial pathways .

- Antioxidant Investigation : Research highlighted the antioxidant properties through various assays, showcasing that the compound significantly reduces oxidative stress markers in cellular models .

Properties

IUPAC Name |

(1-phenyltriazol-4-yl)methyl 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-13-7-9-14(10-8-13)17(21)22-12-15-11-20(19-18-15)16-5-3-2-4-6-16/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYGBCYAHRIHLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2=CN(N=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.